![molecular formula C11H11ClIN3O B1433319 6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416714-59-4](/img/structure/B1433319.png)
6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
概要
説明
“6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine” is a chemical compound with the molecular formula C11H11ClIN3O and a molecular weight of 364.57 . It is used in various chemical reactions and has potential applications in different fields of chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[4,3-c]pyridine core, which is substituted at the 1-position with a tetrahydro-2H-pyran-2-yl group and halogenated at the 3 and 6 positions with iodine and chlorine, respectively .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 451.6±45.0 °C and a predicted density of 2.19±0.1 g/cm3 . Its pKa is predicted to be -1.99±0.30 .科学的研究の応用
Antiproliferative Activity
6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine derivatives have been investigated for their antiproliferative activity against various cancer cell lines. For instance, a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines demonstrated low micromolar GI50 values against K562, MV4-11, and MCF-7 cancer cell lines. Compounds within this library induced apoptotic cascades and reduced proliferating cell nuclear antigen (PCNA) levels, suggesting a multifaceted action combining antiproliferative effects with the induction of cell death (Razmienė et al., 2021).
Crystal Structure and Computational Study
The crystal structure and computational study of pyrazole derivatives including 6-chloro-pyridin-2-yl variants have been explored. These studies provide insights into the structural and electronic properties of such compounds, which are vital for understanding their reactivity and potential applications in various fields (Shen et al., 2012).
Corrosion Inhibition
Pyrazolo[3,4-b]pyridine derivatives have been studied for their potential as corrosion inhibitors. For example, certain derivatives have been synthesized and evaluated for their effectiveness in protecting mild steel in acidic environments, demonstrating their potential in industrial applications (Dandia et al., 2013).
Spin-Transitions in Iron(II) Complexes
Research has been conducted on the synthesis of pyrazolylpyridines and their complexes with iron(II), which exhibit thermal and light-induced spin-transitions. These findings are significant in the field of materials science, particularly for developing sensors and switches based on spin-crossover materials (Pritchard et al., 2009).
Structural and Optical Characteristics
Studies on pyrazolo pyridine derivatives have also covered their structural, optical, and junction characteristics. These investigations provide crucial data for their application in optoelectronics, such as in fabricating heterojunctions and photosensors (Zedan et al., 2020).
Biomedical Applications
The compound and its derivatives have been reviewed for their biomedical applications. Pyrazolo[3,4-b]pyridines, a group to which this compound belongs, show potential in various biomedical fields, emphasizing the importance of understanding their synthesis and substitution patterns (Donaire-Arias et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3O/c12-9-5-8-7(6-14-9)11(13)15-16(8)10-3-1-2-4-17-10/h5-6,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTFOPWHPVUPJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CC(=NC=C3C(=N2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


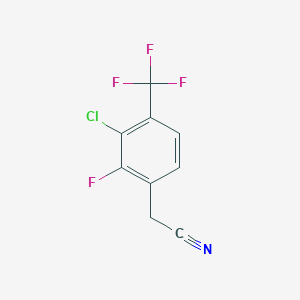
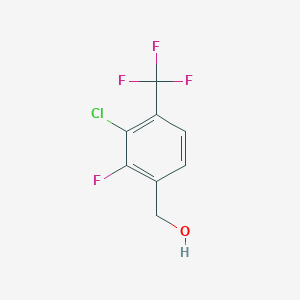
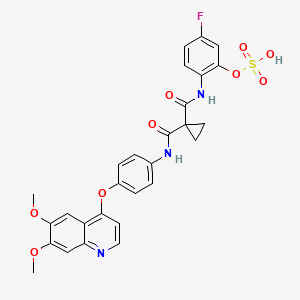

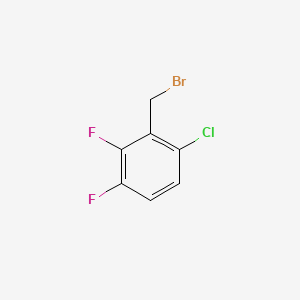
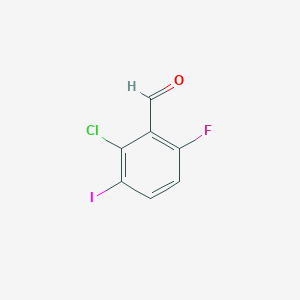
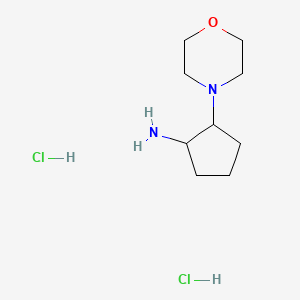
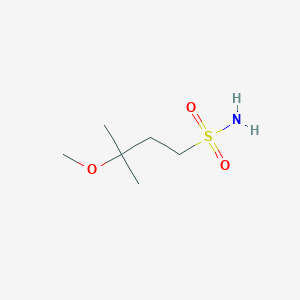


![tert-Butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]aminopiperidine-1-carboxylate](/img/structure/B1433255.png)
![2-Chloro-N-(piperidin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride](/img/structure/B1433256.png)
![(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one](/img/structure/B1433257.png)